N-[(5-phenylfuran-2-yl)methyl]ethanamine
Description
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26g/mol |
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H15NO/c1-2-14-10-12-8-9-13(15-12)11-6-4-3-5-7-11/h3-9,14H,2,10H2,1H3 |
InChI Key |
MAIIHHHSKYEHIH-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC=C(O1)C2=CC=CC=C2 |
Canonical SMILES |
CCNCC1=CC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
NBOMe Series (25X-NBOMe Compounds)
The NBOMe series, exemplified by 25I-NBOMe and 25C-NBOMe, share a phenethylamine backbone but differ in their substitution patterns. These compounds feature a 2,5-dimethoxyphenyl group and an N-(2-methoxybenzyl) substituent, which markedly enhances their affinity for 5-HT2A receptors compared to non-benzylated analogs like the 2C series . In contrast, N-[(5-phenylfuran-2-yl)methyl]ethanamine lacks the methoxybenzyl group and instead incorporates a phenylfuran moiety. This structural divergence likely reduces serotonin receptor affinity but may confer selectivity for other targets, such as Sirtuin enzymes .
Key Differences :
- Substituents : NBOMe compounds have methoxy and benzyl groups, while the target compound has a phenylfuran group.
- Receptor Affinity: NBOMe derivatives exhibit potent 5-HT2A agonism (EC50 values in the nanomolar range), whereas the target compound’s activity remains uncharacterized but may diverge due to structural dissimilarities .
2C Series and Furan-Based Analogs
Simpler furan-ethylamine derivatives, such as 2-(5-methyl-2-furyl)ethanamine (CAS 30796-85-1), lack the phenyl substitution at the furan 5-position. The addition of a phenyl group in this compound increases molecular weight (MW = ~227 g/mol vs.
Comparison Table :
Thiophene and Heterocyclic Variants
Compounds like N-((5-fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine (CAS 1245771-47-4) replace the phenylfuran group with fluorothiophene, altering electronic properties and binding interactions. Thiophene’s higher aromaticity compared to furan may influence receptor selectivity or metabolic stability .
Positional Isomers and Substituent Effects
Positional isomerism significantly impacts biological activity. For example, NBOMe derivatives with halogen substitutions at the 4-position (e.g., 25I-NBOMe vs. 25C-NBOMe) show varying potencies due to differences in halogen size and electronegativity . Similarly, the 5-phenyl substitution in the target compound’s furan ring may optimize steric and electronic interactions with enzymatic targets compared to alternative substitution patterns.
Preparation Methods
Reaction Mechanism and Conditions
-
Imine Formation :
The aldehyde group of 3 reacts with ethylamine in a polar aprotic solvent (e.g., methanol or ethanol) at 25–60°C, forming an intermediate Schiff base. Acid catalysis (e.g., acetic acid) accelerates this step. -
Reduction :
Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) selectively reduces the imine to the amine without affecting the furan ring. Reactions typically proceed at room temperature over 12–24 hours.
Hypothetical Example :
Key Considerations :
-
Yield Optimization : Prior studies on analogous aldehydes report yields of 70–85% for reductive amination.
-
By-products : Over-reduction of the furan ring is unlikely due to the mild conditions.
Alkylation of Ethylamine with 5-Phenylfuran-2-ylmethyl Halides
This two-step approach involves converting 5-phenyl-2-furaldehyde (3) to 5-phenylfuran-2-ylmethanol (4), followed by halogenation to generate a reactive alkyl halide intermediate.
Step 1: Reduction of Aldehyde to Alcohol
Step 2: Halogenation and Amine Alkylation
-
Halogenation :
-
Alkylation :
Reaction of the alkyl halide (e.g., 5-phenylfuran-2-ylmethyl chloride) with excess ethylamine in a polar solvent (e.g., DMF) at 50–80°C for 6–12 hours.
Hypothetical Reaction Pathway :
Challenges :
-
Steric Hindrance : Bulky substituents on the furan may slow alkylation.
-
Side Reactions : Competing elimination or polymerization requires controlled stoichiometry.
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction offers an alternative route using ammonium formate as both the nitrogen source and reducing agent.
Procedure:
-
Reaction of 3 with ammonium formate at 150–200°C under solvent-free conditions.
-
In situ reduction of the imine intermediate to the amine.
Advantages :
Limitations :
-
High temperatures may degrade the furan ring.
Enzymatic Synthesis
Enzyme-catalyzed reactions provide stereoselective pathways. Hydroxynitrile lyases (HNLs) have been employed to synthesize cyanohydrins from 5-phenyl-2-furaldehyde, which can be converted to amines via hydrolysis and reduction.
Example Pathway :
-
Hydrolysis :
Cyanohydrin → 5-phenylfuran-2-ylglycolic acid. -
Decarboxylation and Amination :
Conversion to the target amine via reductive amination.
Yield Considerations : Enzymatic steps achieve 80–90% enantiomeric excess but require multi-step purification.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | Mild, room temperature | 70–85% | High selectivity; minimal by-products | Requires moisture-sensitive reagents |
| Alkylation | Two-step, moderate temperatures | 60–75% | Scalable; uses stable intermediates | Risk of elimination/polymerization |
| Leuckart-Wallach | High temperature, solvent-free | 50–65% | Single-step | Thermal degradation risk |
| Enzymatic | Biocatalytic, ambient conditions | 40–60% | Stereoselective | Multi-step; costly enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
